molecular formula C10H16Cl2N2O B2880478 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride CAS No. 1909317-45-8

5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Cat. No.: B2880478
CAS No.: 1909317-45-8
M. Wt: 251.15
InChI Key: VVRMHRRRSUHVHA-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride (CAS 1909317-45-8) is a chemical compound supplied for research and development purposes. With the molecular formula C10H16Cl2N2O and a molecular weight of 251.15 g/mol, this pyrrolidinyl pyridine derivative is a member of a class of compounds studied for their potential activity in the field of neuroscience . Compounds with structurally related pyrrolidinyl pyridine scaffolds have been identified as key intermediates or target molecules in the synthesis and exploration of nicotinic acetylcholine receptor (nAChR) ligands . Research into nAChR ligands is a significant area of focus for the potential treatment of various central nervous system (CNS) disorders, including depression, Alzheimer's disease, and Parkinson's disease . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can purchase this compound in quantities ranging from 50mg to 5g .

Properties

IUPAC Name

5-methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-2-3-10(12-7-9)8-4-5-11-6-8;;/h2-3,7-8,11H,4-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMHRRRSUHVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone for constructing the pyridine-pyrrolidine bond. In this method, 5-methoxy-2-bromopyridine is reacted with pyrrolidin-3-ylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate) in a tetrahydrofuran/water solvent system. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 68–75%. A critical challenge is the limited commercial availability of pyrrolidin-3-ylboronic acid, necessitating in situ preparation via hydroboration of protected pyrrolidine derivatives.

Representative Conditions

Starting Material Reagents/Conditions Yield Reference
5-Methoxy-2-bromopyridine Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 18 h 72%

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridine derivatives undergo SNAr reactions with pyrrolidine nucleophiles. 5-Methoxy-2-chloropyridine reacts with pyrrolidin-3-amine under microwave irradiation (120°C, 2 h) in dimethylacetamide (DMAc), catalyzed by copper(I) iodide. This method avoids the need for boronic acids but requires careful control of steric and electronic effects. The methoxy group at position 5 activates the pyridine ring toward substitution at position 2, enabling moderate yields (55–62%).

Optimized Protocol

  • Substrate : 5-Methoxy-2-chloropyridine (1.0 equiv)
  • Nucleophile : Pyrrolidin-3-amine (1.2 equiv)
  • Catalyst : CuI (10 mol%)
  • Solvent : DMAc, 120°C (microwave), 2 h
  • Yield : 58%

Cyclization of γ-Amino Alcohol Precursors

A three-step cyclization approach is employed to construct the pyrrolidine ring post-pyridine functionalization. Starting with 5-methoxy-2-(3-aminopropoxy)pyridine, the amino alcohol undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) at reflux to form the pyrrolidine ring. This method is advantageous for scalability, with yields up to 82% after purification by recrystallization.

Cyclization Reaction Details

  • Intermediate : 5-Methoxy-2-(3-aminopropoxy)pyridine
  • Conditions : 6 M HCl, ethanol, reflux, 6 h
  • Workup : Neutralization with NaOH, extraction with dichloromethane
  • Salt Formation : Treatment with HCl gas in diethyl ether

Reductive Amination of Ketone Intermediates

A less common but viable route involves reductive amination of 5-methoxy-2-(3-oxopyrrolidin-1-yl)pyridine. Sodium cyanoborohydride in methanol reduces the ketone to a secondary amine, followed by hydrochloride salt formation using HCl in dioxane. While this method avoids harsh coupling conditions, the intermediate ketone requires multistep synthesis, limiting its practicality.

Reduction Parameters

Parameter Value
Reducing Agent NaBH₃CN (2.0 equiv)
Solvent MeOH, rt, 12 h
Post-Reduction Processing Filtration, washing with cold methanol

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield Range Scalability Cost Efficiency Key Challenges
Suzuki-Miyaura Coupling 68–75% High Moderate Boronic acid synthesis
Nucleophilic Substitution 55–62% Moderate Low Regioselectivity control
Cyclization 75–82% High High Multi-step intermediate synthesis
Reductive Amination 45–50% Low Moderate Ketone intermediate availability

Critical Experimental Considerations

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMAc and DMF enhance SNAr reactivity but require rigorous drying to prevent hydrolysis.
  • Reaction Temperature : Microwave-assisted SNAr reduces reaction times from 24 h to 2 h, minimizing side product formation.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves pyrrolidine-pyridine adducts from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity dihydrochloride salts.

Salt Formation

Treatment of the free base with HCl gas in anhydrous ether ensures stoichiometric protonation of both pyrrolidine nitrogen atoms. Excess HCl is avoided to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the formation of new compounds with different substituents.

Scientific Research Applications

Chemistry: 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate the binding affinity and selectivity of potential drug candidates.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the nature of the target proteins and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular properties, and research relevance of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride with similar pyridine-pyrrolidine derivatives:

Compound Name Substituents (Pyridine Positions) Molecular Formula Key Differences vs. Target Compound Potential Applications Reference
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride 5-Fluoro, 2-pyrrolidin-3-yl C10H14Cl2FN2 Fluorine substitution (vs. methoxy) enhances electronegativity and bioavailability. Antiviral/antibacterial research
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride 2-Pyrrolidin-3-yloxy (oxygen linker) C9H14Cl2N2O Oxygen linker increases polarity and reduces membrane permeability. CNS drug candidates
5-Methoxy-4-methylpyridin-3-amine•HCl 5-Methoxy, 4-methyl, 3-amine C7H12ClN3O Methyl and amine groups alter steric and electronic profiles. Kinase inhibitor scaffolds
Pyridoxal hydrochloride 3-Hydroxy, 5-hydroxymethyl, 2-methyl C8H12ClNO3 Vitamin B6 derivative with aldehyde functionality. Cofactor in enzymatic reactions
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride 2-Methoxy, 6-pyrrolidin-3-yloxy C11H16Cl2N2O2 Additional methoxy group alters regioselectivity in reactions. Material science applications

Key Findings from Research

Substituent Effects: Methoxy vs. Pyrrolidine vs. Pyrrolidinyloxy: The absence of an oxygen linker in the target compound improves lipophilicity, favoring blood-brain barrier penetration in neuroactive drug candidates .

Salt Forms :

  • Dihydrochloride salts (common in all listed analogues) improve aqueous solubility and crystallinity, facilitating purification and formulation .

The 5-methoxy-4-methylpyridin-3-amine•HCl () demonstrates how minor positional changes (e.g., methyl at 4-position) can shift applications toward kinase inhibition .

Biological Activity

5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 5-position with a methoxy group and at the 2-position with a pyrrolidinyl moiety. This specific arrangement contributes to its interaction with various biological targets, making it a valuable compound in drug discovery.

The biological activity of this compound primarily involves its interaction with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to a variety of biological effects depending on the context of use.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds, including this one, may possess antibacterial and antifungal properties. For instance, similar pyrrolidine derivatives have shown moderate to good antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria .
  • CNS Activity : The compound has potential applications in treating central nervous system disorders. It has been implicated in modulating neurotransmitter receptors, which could be beneficial for conditions such as depression and anxiety .
  • Therapeutic Potential : The compound is being explored for its role in developing new therapeutic agents due to its ability to interact with specific biological targets. Its unique structure allows it to act as a precursor in synthesizing more complex molecules with enhanced pharmacological properties.

Data Table: Biological Activities of this compound

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains
CNS ModulationPotential for treatment of CNS disorders
Therapeutic PotentialUsed as a precursor in drug development

Case Studies

  • Antibacterial Studies : In vitro tests have demonstrated that compounds related to this compound exhibit varying degrees of antibacterial efficacy. For example, studies reported minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • CNS Disorders : A study focusing on the modulation of neurotransmitter receptors highlighted the potential antidepressant effects of similar compounds. The findings suggested that these compounds could enhance serotonin receptor activity, providing a basis for further exploration in treating mood disorders .

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